N,N-Bis(dimethylsilyl)acetamide
CAS No.: 21305-90-8
Cat. No.: VC3890748
Molecular Formula: C6H15NOSi2
Molecular Weight: 173.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21305-90-8 |
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Molecular Formula | C6H15NOSi2 |
Molecular Weight | 173.36 g/mol |
IUPAC Name | N,N-bis(dimethylsilyl)acetamide |
Standard InChI | InChI=1S/C6H15NOSi2/c1-6(8)7(9(2)3)10(4)5/h1-5H3 |
Standard InChI Key | MZNAHEFQHHMICT-UHFFFAOYSA-N |
SMILES | CC(=O)N([SiH](C)C)[SiH](C)C |
Canonical SMILES | CC(=O)N([Si](C)C)[Si](C)C |
Introduction
Chemical Structure and Fundamental Properties
N,N-Bis(dimethylsilyl)acetamide features a central acetamide group where both nitrogen-bound hydrogen atoms are replaced by dimethylsilyl (-Si(CH₃)₂H) moieties. This structural configuration enhances its reactivity toward hydroxyl, amine, and carboxyl groups, enabling efficient silylation under mild conditions. Key physical properties include:
Property | Value |
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Molecular Formula | C₆H₁₅NOSi₂ |
Molecular Weight | 173.36 g/mol |
Boiling Point | Not reported (analog: 71–73°C) |
Density | ~0.83 g/mL (estimated) |
Solubility | Polar aprotic solvents |
The compound’s reactivity with moisture necessitates anhydrous handling, as hydrolysis regenerates acetamide and dimethylsilanol .
Synthesis and Industrial Production
Reaction Mechanism
The synthesis of N,N-bis(dimethylsilyl)acetamide typically involves the reaction of acetamide with dimethylchlorosilane in the presence of a base such as triethylamine (TEA). The base neutralizes hydrochloric acid (HCl) generated during silylation, driving the reaction to completion:
This pathway mirrors methods used for N,O-bis(trimethylsilyl)acetamide, albeit with adjusted stoichiometry to accommodate dimethylsilyl groups .
Optimized Industrial Protocol
A patented two-component catalyst system enhances yield and purity :
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Reagents: Acetamide, dimethylchlorosilane, triethylamine, dimethylaniline (0.1–0.5 wt%), imidazole (0.08–0.6 wt%).
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Conditions:
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Acetamide:TEA ratio = 1:3.6–3.94 (w/w).
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Dimethylchlorosilane:Acetamide ratio = 3.77–4.03:1 (w/w).
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Temperature: 25–40°C under reduced pressure (0.05–0.1 MPa).
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Outcome: Purity 99.5–99.6%, yield 91.3–93.7%.
This method minimizes side reactions and facilitates large-scale production through continuous HCl removal via vacuum distillation .
Functional Group Reactivity and Applications
Silylation of Hydroxyl and Amine Groups
N,N-Bis(dimethylsilyl)acetamide reacts with alcohols and amines to form stable dimethylsilyl ethers and amines, respectively. For example:
This reaction is pivotal in protecting sensitive functional groups during multi-step syntheses, such as peptide couplings or carbohydrate modifications .
Role in Analytical Chemistry
Derivatization with N,N-bis(dimethylsilyl)acetamide improves the volatility of polar compounds for gas chromatography (GC). For instance, phenolic acids and carboxylic acids form volatile dimethylsilyl derivatives, enabling precise quantification in complex matrices .
Comparative Analysis with Trimethylsilyl Analogues
While N,N-bis(dimethylsilyl)acetamide offers distinct steric and electronic properties due to its smaller silyl groups, its trimethylsilyl counterpart (BSA) remains more widely studied. Key differences include:
Parameter | N,N-Bis(dimethylsilyl)acetamide | N,O-Bis(trimethylsilyl)acetamide |
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Silyl Group Size | Smaller (dimethyl) | Larger (trimethyl) |
Reaction Rate | Faster (reduced steric hindrance) | Slower |
Thermal Stability | Lower | Higher |
Applications | Specialty syntheses | Broad industrial use |
Despite these differences, both compounds share utility in protecting hydroxyl and amine groups in acid- or base-sensitive reactions .
Emerging Research and Biological Implications
Recent studies highlight novel applications beyond traditional silylation:
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Antimicrobial Materials: Polymers functionalized with dimethylsilyl groups exhibit inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting potential in medical device coatings.
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Catalysis: The compound’s byproduct, acetamide, can act as a weak base in palladium-catalyzed allylic alkylations, enhancing enantioselectivity in chiral synthesis.
Challenges and Future Directions
Current limitations include moisture sensitivity and limited commercial availability. Future research should explore:
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Stabilized formulations for aqueous-phase reactions.
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Hybrid catalysts combining dimethylsilyl groups with transition metals for tandem reactions.
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Ecological impact assessments of industrial byproducts like dimethylsilanol.
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